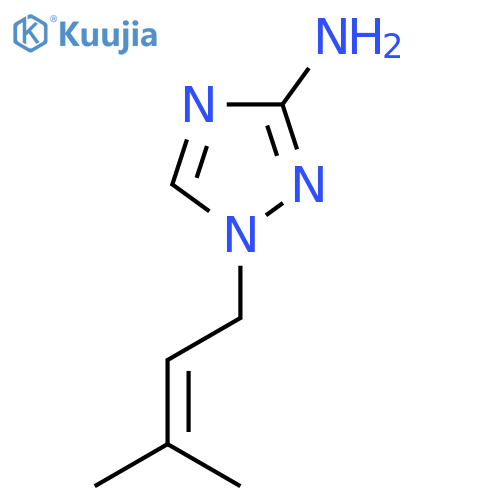Cas no 1693920-18-1 (1H-1,2,4-Triazol-3-amine, 1-(3-methyl-2-buten-1-yl)-)

1693920-18-1 structure
商品名:1H-1,2,4-Triazol-3-amine, 1-(3-methyl-2-buten-1-yl)-
CAS番号:1693920-18-1
MF:C7H12N4
メガワット:152.196980476379
CID:5295408
1H-1,2,4-Triazol-3-amine, 1-(3-methyl-2-buten-1-yl)- 化学的及び物理的性質
名前と識別子
-
- 1-(3-methylbut-2-en-1-yl)-1h-1,2,4-triazol-3-amine
- 1H-1,2,4-Triazol-3-amine, 1-(3-methyl-2-buten-1-yl)-
-
- インチ: 1S/C7H12N4/c1-6(2)3-4-11-5-9-7(8)10-11/h3,5H,4H2,1-2H3,(H2,8,10)
- InChIKey: PFAOTKNELHATQG-UHFFFAOYSA-N
- ほほえんだ: N1(C=NC(N)=N1)C/C=C(\C)/C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 151
- トポロジー分子極性表面積: 56.7
- 疎水性パラメータ計算基準値(XlogP): 1.3
1H-1,2,4-Triazol-3-amine, 1-(3-methyl-2-buten-1-yl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-783511-0.1g |
1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine |
1693920-18-1 | 0.1g |
$943.0 | 2023-03-16 | ||
| Enamine | EN300-783511-0.05g |
1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine |
1693920-18-1 | 0.05g |
$900.0 | 2023-03-16 | ||
| Enamine | EN300-783511-1.0g |
1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine |
1693920-18-1 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-783511-2.5g |
1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine |
1693920-18-1 | 2.5g |
$2100.0 | 2023-03-16 | ||
| Enamine | EN300-783511-10.0g |
1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine |
1693920-18-1 | 10.0g |
$4606.0 | 2023-03-16 | ||
| Enamine | EN300-783511-0.5g |
1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine |
1693920-18-1 | 0.5g |
$1027.0 | 2023-03-16 | ||
| Enamine | EN300-783511-0.25g |
1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine |
1693920-18-1 | 0.25g |
$985.0 | 2023-03-16 | ||
| Enamine | EN300-783511-5.0g |
1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine |
1693920-18-1 | 5.0g |
$3105.0 | 2023-03-16 |
1H-1,2,4-Triazol-3-amine, 1-(3-methyl-2-buten-1-yl)- 関連文献
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
1693920-18-1 (1H-1,2,4-Triazol-3-amine, 1-(3-methyl-2-buten-1-yl)-) 関連製品
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
